molecular formula C27H21N5S B5145420 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No. B5145420
M. Wt: 447.6 g/mol
InChI Key: BZOAPMZRLJPTCU-UHFFFAOYSA-N
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Description

1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, also known as DPTBP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. It belongs to the class of bipyrazole derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial properties. 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

Mechanism of Action

The exact mechanism of action of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been shown to modulate the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has also been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment. Additionally, 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is its broad range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, the synthesis of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is relatively simple and can be carried out using readily available reagents. However, one of the limitations of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole and its potential side effects.

Future Directions

There are several future directions for the research on 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole. One potential application is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole could be used as a lead compound for the development of new anticancer agents. Further studies are also needed to fully understand the mechanism of action of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole and its potential side effects, which could pave the way for the development of safer and more effective drugs.

Synthesis Methods

The synthesis of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves the condensation of 2-acetylthiophene, 3-pyridinecarboxaldehyde, and 1,2-diphenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

3-[1-phenyl-4-(2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)pyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5S/c1-3-10-21(11-4-1)31-19-23(27(30-31)20-9-7-15-28-18-20)25-17-24(26-14-8-16-33-26)29-32(25)22-12-5-2-6-13-22/h1-16,18-19,25H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOAPMZRLJPTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2-diphenyl-3'-(pyridin-3-yl)-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

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